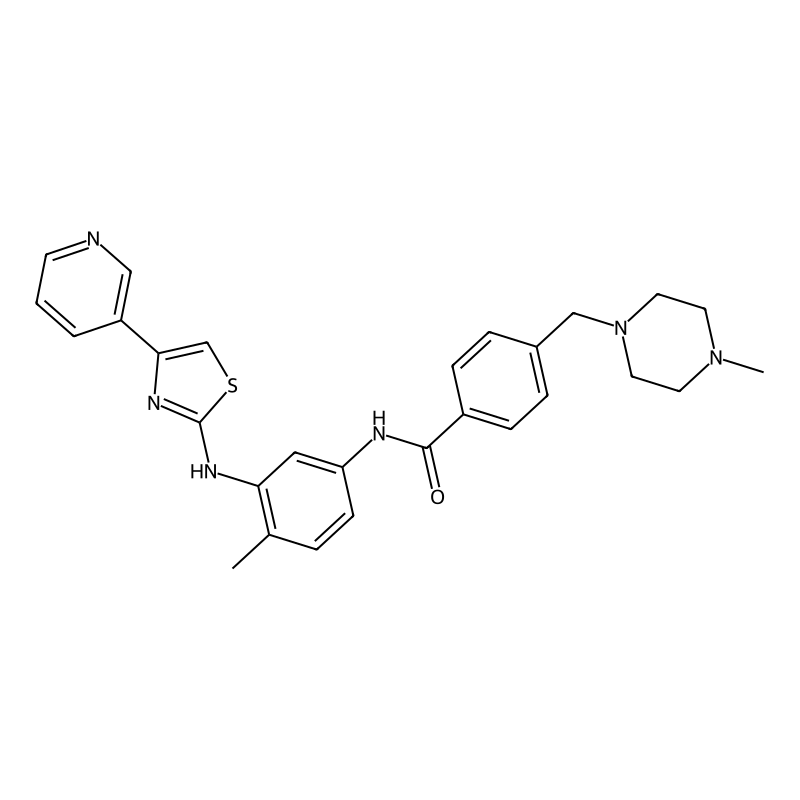

Masitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Masitinib mechanism of action tyrosine kinase inhibitor

Mechanism of Action in Neurodegenerative Diseases

Masitinib's neuroprotective effect is primarily achieved by targeting cells of the innate immune system within the nervous system, leading to reduced neuroinflammation and direct neuroprotection [1].

- Targeting Neuroinflammation: Chronic activation of microglia and mast cells in the nervous system drives the neuroinflammation common to many neurodegenerative diseases. By inhibiting c-Kit, CSF1R, LYN, and FYN, this compound dampens the activation and proliferation of these cells [2] [3]. This reduces the release of pro-inflammatory cytokines and other toxic mediators that damage neurons.

- Neuroprotection via Biomarker Reduction: Recent preclinical evidence directly demonstrates this compound's neuroprotective effect. In a mouse model of neuroinflammation, this compound treatment significantly limited the production of serum Neurofilament Light Chain (NfL), a biomarker that directly reflects axonal damage and neuronal injury [4]. This indicates the drug can limit underlying neurodegeneration.

- Signaling Pathway Inhibition in Alzheimer's Model: In a sporadic Alzheimer's disease mouse model, this compound attenuated neuropathology by suppressing the NF-κB/NLRP3/Caspase-1 inflammatory signaling pathway. This pathway is a key driver of neuroinflammation, and its inhibition led to reduced microglial activation, lower p-Tau levels, and improved synaptic integrity [5].

The following diagram illustrates the proposed signaling pathways and mechanisms through which this compound exerts its neuroprotective effects.

Key Experimental Evidence and Protocols

This compound has been evaluated in numerous preclinical models and clinical trials, providing evidence for its proposed mechanism.

Amyotrophic Lateral Sclerosis (ALS)

- Preclinical Model (SOD1G93A rat): A pivotal study administered this compound (30 mg/kg/day orally) starting after the onset of paralysis [3].

- Methodology: Treatment was continued until end-stage disease. Effects were analyzed via microglial cell cultures, immunohistochemistry of spinal cord tissue (counting Iba1+, GFAP+/S100β+ cells), and stereological counting of ChAT+ motor neurons [3].

- Findings: this compound inhibited CSF1R, reduced microgliosis and aberrant glial cells, improved motor neuron pathology, and prolonged post-paralysis survival by 40% [3].

- Clinical Trial (Phase 2/3, AB10015): This human trial investigated this compound (4.5 mg/kg/day) as an add-on to riluzole over 48 weeks [6].

- Primary Endpoint: Change in ALS Functional Rating Scale-Revised (ALSFRS-R).

- Findings: In the "normal progressor" population, this compound showed a 27% slowing of ALSFRS-R deterioration versus placebo, with significant benefits also in quality of life and respiratory function [6].

Alzheimer's Disease (AD)

- Preclinical Model (Acrolein-induced sAD mouse): A 2025 study treated mice with this compound (60 mg/kg/day) [5].

- Methodology: Behavioral tests (Morris water maze, Y-maze), Western blot, immunofluorescence, and Golgi-Cox staining were used to evaluate cognitive function and neuropathology [5].

- Findings: this compound improved cognitive deficits and anxiety-like behaviors. It reduced p-Tau, increased PSD95, restored dendritic spine density, and suppressed neuroinflammation via the NF-κB/NLRP3/Caspase-1 pathway [5].

Multiple Sclerosis (MS) and General Neuroprotection

- Preclinical Model (EAE mouse model of MS): Mice with established EAE were treated with this compound at 50 or 100 mg/kg/day for 15 days [4].

- Methodology: Serum Neurofilament Light Chain (NfL) levels were quantified along with cytokine measurements and clinical assessments of grip strength [4].

- Findings: this compound treatment significantly limited serum NfL production (a key biomarker of neuronal damage) by 43-60%, reduced pro-inflammatory cytokines, and improved functional performance [4].

The following table summarizes the functional outcomes observed in these studies.

| Disease Model / Trial | Key Functional Outcome |

|---|---|

| ALS (SOD1G93A rat) [3] | 40% prolongation of post-paralysis survival |

| ALS (Phase 2/3 trial) [6] | 27% slower functional decline (ALSFRS-R) at 48 weeks |

| Alzheimer's (sAD mouse) [5] | Improved learning, memory, and reduced anxiety-like behaviors |

| MS (EAE mouse) [4] | Limited NfL rise (neuroprotection) and improved grip strength |

Future Research and Development

This compound represents a promising approach for treating neurodegenerative diseases by targeting neuroinflammation. A confirmatory Phase 3 study (AB23005) in ALS, approved by European authorities and the FDA, is planned to enroll 408 patients to validate earlier findings [6]. Future research should continue to elucidate its precise mechanisms and explore its potential across a broader range of neurological conditions.

References

- 1. as a neuroprotective agent: a scoping review of preclinical... This compound [link.springer.com]

- 2. This compound in Neurology - AB Science [ab-science.com]

- 3. Post-paralysis tyrosine with kinase abrogates... inhibition this compound [jneuroinflammation.biomedcentral.com]

- 4. , Tyrosine , limits neuronal damage, as... kinase inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates neuropathological changes in acrolein ... [pubmed.ncbi.nlm.nih.gov]

- 6. AB Science Gets Go-Ahead for Phase 3 Study of this compound ... [neurologylive.com]

Masitinib neuroprotective effects preclinical evidence

Mechanisms of Neuroprotective Action

Masitinib is an oral tyrosine kinase inhibitor that crosses the blood-brain barrier to exert its effects [1] [2]. Its neuroprotective action does not target neurons directly but rather modulates the neuroimmune environment. The primary mechanistic targets are:

- Microglia and Macrophages: this compound selectively inhibits the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the survival and proliferation of microglia—the resident immune cells of the CNS. By targeting microglia and infiltrating macrophages, this compound helps slow microglial-driven disease progression and reduces chronic neuroinflammation [3] [2].

- Mast Cells: Through its inhibition of the c-Kit receptor, this compound controls the activation, survival, and migration of mast cells. These cells are involved in the inflammatory processes within both the central and peripheral nervous systems [4] [3].

- Additional Kinases: this compound also inhibits LYN and FYN kinases, which are involved in signaling pathways that contribute to the inflammatory network and neuronal damage [2].

The following diagram illustrates how these mechanisms converge to produce a neuroprotective effect.

Summary of Preclinical Evidence

The following tables summarize key preclinical findings that demonstrate this compound's neuroprotective efficacy across different disease models.

Table 1: Evidence from In Vivo Models of ALS

| Animal Model | Key Experimental Findings | Implicated Mechanism |

|---|---|---|

| Transgenic SOD1G93A rats (post-paralysis stage) | Slowed disease progression, reduced motor function deterioration, and extended survival [1]. | Inhibition of neuroinflammation in CNS and PNS; reduced microglial activation [1]. |

| Transgenic SOD1G93A mice | Decreased macrophage infiltration in spinal cord and peripheral nerves; prevented loss of terminal Schwann cells; improved muscle reinnervation [5]. | Targeting of mast cells and microglia [5]. |

Table 2: Evidence from Other Neurological Disease Models

| Disease Model | Key Experimental Findings | Implicated Mechanism |

|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) - a model of MS | Treatment significantly limited the increase in serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [2]. | Reduction of neuroinflammation and subsequent axonal damage [2]. |

| Ischemic Stroke (animal model) | Showed potential as an effective adjunct therapy in stroke management [6]. | Reduction of neuroinflammation; proposed involvement of mast cells in stroke pathology [6]. |

Quantitative Biomarker Evidence and Protocol

Recent preclinical evidence provides quantitative, biomarker-based validation of this compound's neuroprotective effect.

- Model and Objective: A 2025 study used the Experimental Autoimmune Encephalomyelitis (EAE) mouse model to investigate this compound's effect on limiting neuronal damage. The objective was to measure the drug's efficacy by tracking serum Neurofilament Light Chain (NfL), a sensitive and specific blood biomarker for axonal injury [2].

- Key Result: this compound treatment (at doses of 50 and 100 mg/kg/day) resulted in a significant and dose-dependent limitation of serum NfL increase compared to the untreated EAE control group. This provides direct evidence that this compound reduces neurodegeneration in a model of chronic neuroinflammation [2].

The experimental workflow used in this study is outlined below.

Current Status and Future Directions

The promising preclinical data has paved the way for clinical development, though the path has involved regulatory scrutiny.

- Clinical Translation: this compound has demonstrated clinical benefits in Phase 2/3 studies for ALS, Alzheimer's disease, and multiple sclerosis [6] [2]. In ALS, a completed Phase 2/3 trial showed this compound (combined with riluzole) slowed functional decline by 27% in "normal progressor" patients [5] [3].

- Regulatory Hurdles: In October 2024, the European Medicines Agency (EMA) refused marketing authorization for this compound in ALS. The refusal was primarily due to concerns about reliability of data from the main clinical trial, identified during Good Clinical Practice (GCP) inspections, and not necessarily a refutation of the drug's efficacy [7].

- Ongoing Research: A new, confirmatory Phase 3 trial (AB23005) in ALS has been approved by European authorities and the U.S. FDA. This study is designed to validate the earlier positive results in a targeted population of "normal progressors" [5].

References

- 1. New Preclinical Data of this compound for ALS Presented at 4 Meetings [alsnewstoday.com]

- 2. Tyrosine kinase inhibitor, this compound , limits neuronal... | PLOS One [journals.plos.org]

- 3. This compound in Neurology - AB Science [ab-science.com]

- 4. This compound: The promising actor in the next season of ... [sciencedirect.com]

- 5. AB Science Gets Go-Ahead for Phase 3 Study of this compound ... [neurologylive.com]

- 6. as a this compound agent: a scoping review of neuroprotective ... preclinical [pmc.ncbi.nlm.nih.gov]

- 7. This compound AB Science | European Medicines Agency (EMA) [ema.europa.eu]

Masitinib in vivo metabolism phase I phase II

Metabolite Identification Summary

The following tables catalog the twenty Phase I and four Phase II metabolites of Masitinib identified in an in vivo rat study, along with their corresponding mass spectrometry data [1].

Table 1: Identified Phase I Metabolites of this compound

| Metabolite ID | Metabolic Reaction | Key Fragmentation / Notes |

|---|---|---|

| M1 | Reduction | |

| M2 | Demethylation | |

| M3, M4 | Hydroxylation | |

| M5, M6 | Oxidative deamination | |

| M7, M8, M9, M10, M11, M12, M13, M14, M15, M16, M17, M18, M19, M20 | Various Oxidations & N-oxide formation | Structures showed high lability to form reactive metabolites [1]. |

Table 2: Identified Phase II Metabolites of this compound

| Metabolite ID | Metabolic Reaction | Conjugation Type |

|---|---|---|

| G1, G2 | Direct conjugation | Glucuronic acid |

| G3, G4 | Conjugation of N-demethyl & oxidative metabolites | Glucuronic acid |

Experimental Workflow for In Vivo Metabolism

The diagram below outlines the key stages of the in vivo metabolism study for this compound.

Experimental workflow for this compound in vivo metabolite profiling [1].

Detailed Experimental Protocol [1]

- Animal Dosing & Sample Collection: Male Sprague-Dawley rats (n=6) received a single oral dose of this compound (33 mg kg⁻¹). Urine was collected at predefined intervals (0-96 hours) and pooled.

- Sample Preparation: Filtered urine samples underwent liquid-liquid extraction (LLE) with ice-cold acetonitrile (ACN), causing phase separation. Both organic (containing metabolites) and aqueous (containing polar conjugates) layers were collected, dried, and reconstituted for analysis.

- LC-MS/MS Analysis:

- Liquid Chromatography: Agilent 1200 HPLC with a C18 column; gradient elution with water (10mM ammonium formate, pH 4.1) and acetonitrile.

- Mass Spectrometry: Agilent 6410 QqQ mass spectrometer with positive electrospray ionization (ESI+). Data acquired in mass scan and product ion scan modes.

- Metabolite Identification: Metabolites were identified by comparing extracted ion chromatograms and product ion spectra of dosed rat urine against control samples. Structures were proposed by interpreting fragmentation patterns.

Key Metabolic Pathways and Clinical Context

- Primary Metabolic Pathways: Phase I reactions are reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation. Phase II involves direct glucuronidation of this compound and its N-demethylated or oxidized metabolites [1].

- Reactive Metabolite Investigation: In vitro studies indicate this compound's Phase I metabolites can undergo bioactivation to form reactive intermediates. Incubations with trapping agents yielded cyanide adducts, but no glutathione (GSH) adducts were detected [2].

- Excretion: A portion of the administered this compound dose was excreted unchanged in urine [1].

References

Mechanism of Action: Targeting Neuroimmune Pathways

Masitinib's neuroprotective effect stems from its dual targeting of mast cells and microglia/macrophages within the central and peripheral nervous systems. By selectively inhibiting specific tyrosine kinases, it remodels the neuronal microenvironment, shifting the neuroimmune system from a neurotoxic to a neuroprotective state [1] [2] [3].

The diagram below illustrates this compound's core mechanism for neuroprotection.

This compound's kinase targets, cellular actions, and neuroprotective outcomes.

Therapeutic Applications in Neurodegenerative Diseases

This compound's mechanism translates into therapeutic benefits across several neurodegenerative conditions, with strong clinical evidence in the following areas.

Amyotrophic Lateral Sclerosis (ALS)

This compound's efficacy in ALS is supported by its ability to cross the blood-brain barrier and act on both the central and peripheral nervous systems [4] [5] [2].

- Central Nervous System: By inhibiting CSF1R, this compound controls microgliosis and the emergence of aberrant glial cells in the spinal cord. This reduces neuroinflammation and prevents motor neuron degeneration [5] [3].

- Peripheral Nervous System: Through c-Kit inhibition, this compound prevents mast cell infiltration and degranulation along the peripheral motor pathway. This protects neuromuscular junctions and axons, slowing the progression of paralysis [3].

A phase 2/3 clinical trial demonstrated significant benefits when this compound was combined with riluzole compared to riluzole alone [4].

Table: Efficacy Results from a Phase 2/3 ALS Clinical Trial (48-Week Analysis) [4]

| Efficacy Measure | This compound + Riluzole vs. Placebo + Riluzole |

|---|---|

| Functional Decline (ALSFRS-R) | 27% slowing of deterioration |

| Quality of Life (ALSAQ-40) | 29% slowing of deterioration |

| Respiratory Function (FVC) | 22% slowing of deterioration |

| Disease Progression (Survival) | 25% delay in time to event |

Progressive Multiple Sclerosis (MS)

In a phase 3 clinical trial for primary progressive and non-active secondary progressive MS, this compound demonstrated a significant positive impact on disability progression. Treatment with 4.5 mg/kg/day for 96 weeks showed a statistically significant benefit on the Expanded Disability Status Scale compared to placebo. The drug's safety profile was consistent with previous studies [6].

Alzheimer's Disease (AD)

The rationale for using this compound in Alzheimer's involves multiple pathways. It targets Fyn kinase, which is implicated in Aβ signaling and Tau phosphorylation. Concurrently, its inhibition of mast cells and microglia helps control neuroinflammation and may help preserve blood-brain barrier integrity [3].

Experimental Evidence and Biomarker Data

Preclinical Model of ALS

In the SOD1G93A mutant rat model, oral administration of this compound (30 mg/kg/day) starting after paralysis onset resulted in several key outcomes [5]:

- 40% prolongation of post-paralysis survival

- Decreased number of activated microglia and aberrant glial cells in the spinal cord

- Reduced motor neuron pathology and significant decrease in motor neuron loss

Neurofilament Light Chain (NfL) as a Biomarker

Serum NfL concentration is a recognized biomarker for axonal damage in neurodegenerative diseases. In a mouse model of experimental autoimmune encephalitis, this compound treatment significantly limited neuronal damage, as shown by a reduction in serum NfL levels. This provides direct evidence of its neuroprotective effect at a molecular level [1].

Key Experimental Protocols

For researchers, understanding the methodologies used to establish this compound's efficacy is crucial.

In Vitro Protocol: Microglia Proliferation and Migration Assay [5]

- Cell Source: Microglia are isolated from the spinal cords of aged, symptomatic SOD1G93A rats.

- Stimulus: Cell proliferation is induced by Macrophage Colony-Stimulating Factor (M-CSF).

- This compound Application: The drug is applied at nanomolar concentrations.

- Outcome Measures:

- Proliferation: Measured via BrdU uptake.

- Migration: Assessed using cell migration assays.

- Gene Expression: Quantification of inflammatory mediators (e.g., IL-1β, IL-6) via transcript analysis.

In Vivo Protocol: Post-Paralysis Survival Trial in SOD1G93A Rats [5]

- Animals: SOD1G93A transgenic rats.

- Treatment Initiation: Drug administration starts 1 or 7 days after definitive paralysis onset.

- Dosage: this compound mesylate is administered daily via oral gavage at 30 mg/kg.

- Control: Vehicle-treated group.

- Primary Endpoint: Post-paralysis survival time, with end-stage defined by loss of righting reflex.

- Tissue Analysis: After 20 days of treatment or at end-stage, spinal cord tissue is analyzed for glial cell markers (Iba1 for microglia, GFAP/S100β for aberrant glial cells) and motor neuron count.

Drug Profile and Development Status

Table: this compound Profile Summary

| Aspect | Detail |

|---|---|

| Drug Class | Orally administered, selective tyrosine kinase inhibitor [2]. |

| Primary Targets | c-Kit, CSF1R, Lyn, FYN [4] [2]. |

| Key Mechanism | Controls survival, migration, and activity of mast cells and microglia; modulates neuroimmune microenvironment [4] [3]. |

| Safety Profile | Known side effects include gastrointestinal issues, rash, and hematological events; no elevated risk of infection reported in MS trial [6] [2]. |

| Regulatory Status | Orphan drug designation for ALS from FDA and EMA [4]. |

This compound represents a promising approach that targets innate immunity and neuroinflammation. Confirmatory phase 3 studies in ALS and progressive MS are planned or underway to substantiate these findings [4] [6].

References

- 1. Tyrosine kinase inhibitor, this compound, limits neuronal damage ... [journals.plos.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound in neurodegenerative disorders - AB Science [ab-science.com]

- 4. This compound in Neurology - AB Science [ab-science.com]

- 5. Post-paralysis tyrosine kinase inhibition with this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound in Progressive Forms ... [pubmed.ncbi.nlm.nih.gov]

Masitinib: Innate Immune System Modulation and Therapeutic Application

Mechanism of Action: Tyrosine Kinase Inhibition

Masitinib exerts its effects through the selective inhibition of specific tyrosine kinases, which are crucial for the survival, activation, and proliferation of innate immune cells.

Primary Molecular Targets

The table below summarizes this compound's key molecular targets and their cellular functions [1] [2]:

| Molecular Target | Cellular Function | Effect of this compound Inhibition |

|---|---|---|

| c-Kit (KIT) | Mast cell survival, migration, and degranulation [2]. | Reduces mast cell count and activation; limits release of proinflammatory and vasoactive mediators [2]. |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | Microglia and macrophage proliferation, differentiation, and survival [1] [2]. | Suppresses microgliosis and neurotoxic polarization; reduces chronic neuroinflammation [1] [2]. |

| LYN, FYN (Src-family kinases) | Signaling in mast cells and microglia; inflammatory mediator release [2]. | Downregulates inflammatory signaling pathways [2]. |

Cellular Targets and Neuroimmune Modulation

The overall mechanism of action can be visualized as a process where this compound inhibits specific kinases to shift the neuroimmune environment from a neurotoxic to a neuroprotective state.

This dual targeting of mast cells and microglia/macrophages enables this compound to remodel the neuronal microenvironment, thereby limiting neuroinflammation and subsequent neuronal damage [1] [2].

Preclinical Evidence and Experimental Models

Substantial preclinical data from validated disease models supports this compound's neuroprotective and anti-inflammatory effects.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model, which replicates features of chronic neuroinflammation like multiple sclerosis, was used to evaluate this compound's neuroprotective efficacy [1]. A key experimental workflow and its outcomes are summarized below.

Key Findings from EAE Model [1]:

- Biomarker of Neuroprotection: The significant, dose-dependent reduction in serum Neurofilament Light Chain (NfL) provides direct evidence that this compound limits axonal and neuronal damage.

- Cytokine Modulation: this compound treatment led to significantly lower concentrations of key pro-inflammatory cytokines at day 15.

- Functional Benefit: Treated mice showed significantly less deterioration in grip strength, correlating neuroprotection with a measurable functional outcome.

Amyotrophic Lateral Sclerosis (ALS) Models

In SOD1-G93A transgenic rat and mouse models of ALS, this compound demonstrated significant disease-modifying effects [3] [2]:

- Reduced Neuroinflammation: Decreased activation and proliferation of microglia and macrophages in the spinal cord, downregulating pro-inflammatory genes (e.g., IL-1β, IL-6) [2].

- Improved Motor Function: Restored motor performance and improved reinnervation of muscles [3] [2].

- Prolonged Survival: Treatment significantly extended post-paralysis survival [2].

Clinical Trial Evidence in Neurological Disorders

This compound's proposed mechanism translates into clinically meaningful benefits, as shown in Phase 2b/3 and Phase 3 trials.

Multiple Sclerosis (Progressive Forms)

Study AB07002 was a Phase 3, double-blind, placebo-controlled trial in patients with primary progressive or non-active secondary progressive MS. The key outcomes are summarized below [4] [5] [6]:

| Outcome Measure | This compound 4.5 mg/kg/day | Placebo | Treatment Effect (ΔLSM) | P-value |

|---|---|---|---|---|

| Primary Endpoint: Mean EDSS Change (W12-W96) | +0.001 | +0.098 | -0.097 | 0.0256 |

| Relative Risk Reduction: First Disability Progression | 42% (HR: 0.58) | - | - | 0.034 |

| Relative Risk Reduction: 3-month Confirmed Disability Progression | 37% (HR: 0.63) | - | - | 0.15 |

| Risk of Reaching EDSS 7 (Wheelchair) | 0 patients | 4 patients | 98% reduction (HR: 0.02) | 0.009 |

EDSS: Expanded Disability Status Scale; LSM: Least-Squares Mean; HR: Hazard Ratio.

The study concluded that this compound could benefit people with progressive, non-active MS, a population with very limited treatment options [4] [5]. A confirmatory Phase 3 study is planned [4].

Amyotrophic Lateral Sclerosis (ALS)

Clinical development in ALS focuses on a specific patient population predicted to respond best to treatment. The following table synthesizes data from the Phase 2b/3 study AB10015 and the design of the confirmatory Phase 3 study [3] [7] [8]:

| Trial Attribute | Phase 2b/3 (AB10015) | Confirmatory Phase 3 (AB23005) |

|---|---|---|

| Study Design | Add-on to riluzole, 48 weeks [8]. | Add-on to riluzole (edaravone allowed), 48 weeks, 1:1 randomization [3] [8]. |

| Target Population | "Normal progressors" (ALSFRS-R decline <1.1 pts/mo) without complete loss of function [3]. | Same as AB10015 optimal population [3] [8]. |

| Sample Size | ~90 patients per treatment group (in optimal population) [3]. | 408 patients total (204 per group) [3] [8]. |

| Key Efficacy Findings (Optimal Population) | • Function: ΔALSFRS-R benefit of 3.1 points (p=0.0308) [3]. • Survival: Median overall survival gain of +12 months (p=0.019) [3]. • Quality of Life: Significant improvement in ALSAQ-40 (p=0.044) [3]. | N/A (Study authorized in 2025 based on Phase 2b/3 results) [3] [8]. |

Biomarker Evidence and Safety Profile

Neurofilament Light Chain (NfL) as a Pharmacodynamic Biomarker

Neurofilament Light Chain is a cytoskeletal protein released upon neuronal damage, serving as a sensitive biomarker for neurodegeneration. The reduction of serum NfL in the EAE model provides direct evidence of this compound's neuroprotective effect [1]. This aligns with the growing regulatory acceptance of NfL as a biomarker for monitoring treatment response in neurodegenerative diseases [1].

Safety Profile

This compound's safety profile is generally manageable for long-term use in chronic neurological diseases. The most common adverse events are consistent with its known tyrosine kinase inhibition profile [9] [4] [6]:

- Common Adverse Events: Diarrhea, nausea, rash, and hematological events (e.g., neutropenia) [4] [6] [2].

- Management: Most events are mild to moderate, reversible, and manageable with dose titration or standard supportive care [5] [6]. Liver function should be monitored [2].

Conclusion and Future Directions

This compound represents a pioneering therapeutic strategy by specifically targeting the innate immune system to combat chronic neuroinflammation. Its ability to inhibit mast cells, microglia, and macrophages and demonstrate neuroprotection in preclinical and clinical settings offers a promising disease-modifying approach for conditions like progressive MS and ALS.

The future of this compound involves:

- Confirmatory Trials: Finalizing the Phase 3 study in ALS (AB23005) and planning a confirmatory Phase 3 study in progressive MS [3] [4].

- Mechanism Exploration: Ongoing research into its full mechanism, including potential effects on other cell types like basophils in sickle cell disease [10].

- Broader Applications: Investigating its utility in other neurodegenerative diseases, such as Alzheimer's disease [9] [7].

References

- 1. Tyrosine kinase inhibitor, this compound , limits neuronal damage, as... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. AB Science has received approval from several European [globenewswire.com]

- 4. Efficacy and Safety of this compound in Progressive Forms of ... [pmc.ncbi.nlm.nih.gov]

- 5. Impresses in 'Nonactive' Progressive MS this compound [medscape.com]

- 6. reduces time to disability progression for patients with PPMS... This compound [healio.com]

- 7. AB Science today provides an update on its this compound platform [tradingview.com]

- 8. AB Science Gets Go-Ahead for Phase 3 Study of this compound ... [neurologylive.com]

- 9. This compound as a neuroprotective agent: a scoping review of ... [pmc.ncbi.nlm.nih.gov]

- 10. AB Science receives notice of allowance for Unites States patent... [finance.yahoo.com]

Masitinib research updates and latest findings

Recent Clinical Development Highlights

| Disease Area | Latest Phase | Key Findings / Trial Design | Status / Context |

|---|---|---|---|

| Alzheimer's Disease (AD) | Phase 3 (AB09004) | Significant benefit on ADAS-cog; -2.15 point difference vs placebo (p<0.001) [1]. | Confirmatory study initiated [1]. |

| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 (AB23005) | Confirmatory trial for 408 "normal progressor" patients; 48-week treatment add-on to riluzole [2] [3]. | Protocol agreed with EMA/FDA; recruiting after previous regulatory setbacks [2] [3]. |

| Multiple Sclerosis (MS) | Phase 3 (Completed) | Positive efficacy demonstrated in progressive forms of MS [4]. | Data accepted for presentation at scientific meetings [5]. |

Mechanism of Action and Neuroprotective Pathways

Masitinib's primary neuroprotective mechanism is through targeting the innate immune system within the central nervous system. It inhibits a limited number of tyrosine kinases, including microglia/macrophage colony-stimulating factor 1 receptor (CSF1R) and c-KIT, which are critical for the survival and proliferation of mast cells, microglia, and macrophages [6] [4]. By modulating these immune cells, this compound reduces chronic neuroinflammation, a key driver in many neurodegenerative diseases.

Recent preclinical evidence has further elucidated the specific signaling pathways involved. The following diagram illustrates the key neuroprotective mechanism of this compound identified in an Alzheimer's disease model.

This compound inhibits the NF-κB/NLRP3/Caspase-1 pathway, reducing neuroinflammation and pathology in an Alzheimer's model [7].

Quantitative Efficacy Data from Key Trials

The promising therapeutic profile of this compound is supported by concrete data from clinical trials. The table below summarizes the key efficacy outcomes from the recent Phase 3 study in Alzheimer's disease and the previous Phase 2/3 study in ALS.

Table 1: Key Efficacy Outcomes from Clinical Trials

| Trial / Population | Primary Endpoint (Week 48/24) | Result (this compound vs Placebo) | Treatment Effect | P-value |

|---|---|---|---|---|

| AD (Phase 3, AB09004) [1] | ADAS-Cog (Change from baseline) | -1.46 vs +0.69 | Between-group difference: -2.15 points | < 0.001 |

| AD (Phase 3, AB09004) [1] | ADCS-ADL (Change from baseline) | +1.01 vs -0.81 | Between-group difference: +1.82 points | 0.038 |

| ALS (Phase 2/3, AB10015) Normal Progressors [2] | ALSFRS-R (Change from baseline) | Slower decline | 27% slowing of functional decline | 0.016 | | ALS (Phase 2/3, AB10015) Normal Progressors [2] | Overall Survival | Improved survival | Several months survival benefit | N/R |

Beyond clinical scores, biomarker evidence further supports this compound's neuroprotective action. In a model of neuroimmune-driven neurodegeneration, this compound demonstrated a dose-dependent reduction in serum Neurofilament Light Chain (NfL), a key biomarker of axonal damage [4]. At day 8, this compound (100 mg/kg/day) reduced the relative increase in serum NfL by 60% compared to the control group [4].

Experimental Protocols from Key Studies

For research professionals, the methodologies from pivotal studies are detailed below.

Phase 3 Clinical Trial in Alzheimer's Disease (AB09004)

- Objective: To evaluate the efficacy and safety of this compound as an adjunct to cholinesterase inhibitors and/or memantine in patients with mild-to-moderate probable Alzheimer's disease [1].

- Study Design: Randomized, double-blind, placebo-controlled, two parallel-group trial.

- Patient Population: Adults ≥50 years with MMSE score between 12-25.

- Intervention: this compound (4.5 mg/kg/day) or placebo, administered orally in two daily intakes for 24 weeks.

- Primary Outcomes: Least-squares mean change from baseline to week 24 in:

- Alzheimer’s Disease Assessment Scale - cognitive subscale (ADAS-cog).

- Alzheimer’s Disease Cooperative Study Activities of Daily Living Inventory scale (ADCS-ADL) [1].

- Analysis: Multiple primary outcomes were tested, each at a significance level of 2.5% using a fallback procedure.

Confirmatory Phase 3 Trial in ALS (AB23005)

- Objective: To confirm the therapeutic potential of this compound in a targeted ALS population [2] [3].

- Study Design: Prospective, double-blind, placebo-controlled, two-arm trial.

- Patient Population: 408 patients with ALS who are "normal progressors" (ALSFRS-R decline <1.1 points/month) and have no total loss of function (score ≥1 on all ALSFRS-R items) [2].

- Intervention: Patients randomized 1:1 to receive this compound (4.5 mg/kg/day) or placebo, as an add-on to riluzole, for 48 weeks. Patients in the U.S. on edaravone are allowed to continue its use [2] [3].

- Primary Endpoint: Disease progression measured by ALSFRS-R and the Combined Assessment of Function and Survival (CAFS) [3].

Preclinical Study on Neuroprotective Mechanism

- Objective: To investigate this compound's effect on neuropathology and the NF-κB/NLRP3/Caspase-1 pathway in an acrolein-induced sporadic Alzheimer's disease mouse model [7].

- Animal Model: Male C57BL/6 mice (8 weeks old).

- Intervention:

- Control (CT) Group: Standard conditions.

- Acrolein (Acro) Group: Acrolein (3 mg/kg/day) administered orally for 10 weeks.

- Acrolein + this compound (Acro+Ma) Group: Acrolein plus this compound (60 mg/kg/day, based on human dose conversion) [7].

- Assessments:

- Behavioral: Olfactory function (Buried Food Pellet Test), spatial memory (Morris Water Maze), anxiety (Elevated Plus Maze).

- Biochemical: Analysis of proteins in the NF-κB/NLRP3/Caspase-1 pathway (Western Blot, ELISA).

- Histological: Synaptic density markers (PSD95, Synaptophysin) [7].

Known Challenges and Safety Profile

While the efficacy data is promising, the development path for this compound also highlights some challenges:

- Safety Profile: The known safety profile of this compound includes adverse events such as maculo-papular rash, neutropenia, and hypoalbuminemia [1]. Most RCTs have reported concerns regarding its safety, which future studies and clinical use must manage [6].

- Regulatory Hurdles: Earlier applications for marketing authorization for this compound in ALS received negative opinions in the EU and Canada, directly leading to the initiation of the new confirmatory Phase 3 trial (AB23005) [3].

References

- 1. for mild-to-moderate Alzheimer’s disease: results from... This compound [alzres.biomedcentral.com]

- 2. AB Science Gets Go-Ahead for Phase 3 Study of this compound ... [neurologylive.com]

- 3. New Phase 3 trial of this compound can launch in US, some EU ... [alsnewstoday.com]

- 4. AB Science today reports a new publication in the scientific... - BioSpace [biospace.com]

- 5. Press releases - AB Science [ab-science.com]

- 6. This compound as a neuroprotective agent: a scoping review of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates neuropathological changes in acrolein ... [sciencedirect.com]

Application Notes and Protocols: Analysis of Masitinib and its Metabolites in Urine using LC-MS/MS

Introduction

Masitinib (MST) is a selective tyrosine kinase inhibitor approved for veterinary use in mast cell tumors and under investigation for human neurodegenerative diseases including amyotrophic lateral sclerosis (ALS) [1] [2]. Understanding its metabolic profile and excretion kinetics is crucial for pharmacokinetic studies and clinical development. These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and metabolite identification of this compound in urine, enabling researchers to quantify the parent drug and characterize its metabolic fate [1] [3].

The methodology described has been successfully applied to metabolic stability studies and excretion rate determination in rat models, demonstrating sufficient sensitivity and reproducibility for preclinical and clinical investigations [1] [4]. The protocols cover both quantitative analysis of the parent drug and qualitative identification of phase I and phase II metabolites.

Experimental Protocols

Materials and Reagents

- Reference standards: this compound (purity ≥98%) and internal standard (e.g., bosutinib or imatinib-d3) [1] [5]

- Solvents: HPLC-grade acetonitrile, methanol, dimethyl sulfoxide (DMSO)

- Additives: Formic acid (LC-MS grade)

- Water: Ultra-pure water (18.2 MΩ·cm)

- Supplies: 0.22 µm syringe filters, polypropylene microcentrifuge tubes, HPLC vials

Instrumentation and LC-MS/MS Conditions

The analysis should be performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Figure 1: Experimental workflow for this compound analysis in urine samples

2.2.1. Liquid Chromatography Conditions

- Column: C18 (50 mm × 2.1 mm, 1.8 µm) [1]

- Mobile Phase: Binary solvent system

- Solvent A: 0.1% formic acid in H₂O (pH 3.2)

- Solvent B: Acetonitrile

- Gradient: Isocratic or minimal gradient with 35% A and 65% B [1]

- Flow Rate: 0.25 mL/min [1]

- Injection Volume: 5 µL [1]

- Run Time: 5 minutes [1]

- Column Temperature: 22°C [1]

2.2.2. Mass Spectrometry Conditions

- Ionization Mode: Positive electrospray ionization (ESI+) [1]

- Capillary Voltage: 4000 V [1]

- Source Temperature: 350°C [1]

- Drying Gas Flow: 12 L/min [1]

- Detection Mode: Multiple Reaction Monitoring (MRM) [1]

- MRM Transitions:

- Fragmentor Voltage: 135 V [1]

- Collision Energy: 20 eV for this compound [1]

Sample Preparation Procedure

2.3.1. Protein Precipitation Extraction

- Thaw urine samples at room temperature and vortex mix thoroughly [3]

- Transfer 1 mL of urine to a clean polypropylene tube [1]

- Add 2 mL of ice-cold acetonitrile (2:1 ratio) for protein precipitation [1]

- Vortex vigorously for 1 minute [3]

- Centrifuge at 14,000 rpm for 12 minutes at 4°C [1]

- Collect the supernatant and filter through 0.22 µm syringe filter [1]

- Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C [3]

- Reconstitute the residue in 1 mL of mobile phase [3]

- Add 50 µL of internal standard working solution (2 µg/mL) [1]

- Transfer to HPLC vials for analysis [1]

2.3.2. Liquid-Liquid Extraction for Metabolite Identification

For comprehensive metabolite profiling, an alternative extraction protocol is recommended:

- Add equal volume of ice-cold acetonitrile to urine sample [3]

- Vortex vigorously for 1 minute [3]

- Store at 4°C overnight to facilitate phase separation [3]

- Collect both organic and aqueous layers separately [3]

- Evaporate both fractions to dryness under nitrogen [3]

- Reconstitute in mobile phase for LC-MS/MS analysis [3]

Note: The organic layer contains less polar metabolites while the aqueous layer contains polar metabolites and conjugates [3].

Calibration Standards and Quality Controls

- Stock Solution: Prepare 1 mg/mL this compound in DMSO [1]

- Working Solutions: Prepare serial dilutions in mobile phase to cover the concentration range of 5-200 ng/mL [1]

- Calibration Curve: Prepare eight concentrations (5, 10, 15, 20, 50, 100, 150, and 200 ng/mL) by spiking appropriate volumes of working solutions into blank urine [1]

- Quality Controls: Prepare LQC (15 ng/mL), MQC (50 ng/mL), and HQC (150 ng/mL) samples [1]

Method Validation Parameters

The method has been comprehensively validated according to FDA guidelines for bioanalytical method validation [1].

Table 1: Method validation parameters for this compound quantification in urine

| Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5-200 ng/mL [1] | r² ≥ 0.99 [1] |

| Regression Equation | y = 1.7298x + 3.62941 (example) [6] | - |

| LOD | 0.76 ng/mL [1] | - |

| LOQ | 0.25 ng/mL [1] | - |

| Intra-day Precision | 0.95-1.49% RSD [1] | ≤15% |

| Inter-day Precision | 0.95-1.49% RSD [1] | ≤15% |

| Intra-day Accuracy | -5.22 to 1.13% Error [1] | ±15% |

| Inter-day Accuracy | -5.22 to 1.13% Error [1] | ±15% |

| Extraction Recovery | >85% (from RLMs data) [1] | Consistent and reproducible |

| Matrix Effect | No significant suppression/enhancement [1] | IS normalized MF: 85-115% |

Table 2: Stability of this compound under various storage conditions

| Storage Condition | Stability Result | Recommendation |

|---|---|---|

| Bench-top Stability | Stable for 8 hours at room temperature [1] | Process within 8 hours |

| Freeze-Thaw Stability | Stable for 3 cycles (-80°C to ambient) [1] | ≤3 freeze-thaw cycles |

| Short-term Storage | Stable at 4°C for 24 hours [1] | Store at 4°C if analyzed within 24h |

| Long-term Storage | Stable at -20°C for 1 month [1] | Store at ≤-20°C for long-term |

Metabolite Identification and Characterization

This compound undergoes extensive metabolism, with twenty phase I and four phase II metabolites identified in urine [3].

Figure 2: this compound metabolic pathways identified in urine samples

Phase I Metabolites

Table 3: Major phase I metabolites of this compound identified in urine

| Metabolite ID | m/z | Biotransformation | Key Fragments |

|---|---|---|---|

| M1 | 485 [3] | N-Demethylation | 385, 345, 211 [3] |

| M2, M3, M4 | 515 [3] | Hydroxylation | 415, 399, 211 [3] |

| MO1-MO8 | 513-531 [3] | Oxidation | Variable by site [3] |

| MO6 | 515 [3] | N-Oxide formation | 415, 399, 211 [3] |

| MR1, MR2 | 501 [3] | Reduction | 401, 211 [3] |

Phase II Metabolites

- Glucuronide Conjugates: Four phase II metabolites identified as glucuronide conjugates of parent this compound and its N-demethyl metabolites [3]

- Conjugation Sites: Direct conjugation of MST, N-demethyl metabolites, and oxidative metabolites [3]

- Mass Shift: +176 Da from the parent compound or metabolite [3]

Excretion Kinetics

The urinary excretion profile of this compound shows:

- Detection Window: this compound and its major metabolites (M1 and MO6) are detectable from 6 to 96 hours after dosing [3]

- Peak Excretion: Highest concentrations observed within first 6 hours post-dose [3]

- Elimination: Gradual decline until almost complete elimination by 96 hours [3]

Applications in Drug Development

Metabolic Stability Assessment

The protocol can be adapted for metabolic stability studies in liver microsomes:

- Incubation Conditions: 1 µM this compound with 1 mg/mL microsomal protein in phosphate buffer (pH 7.4) containing NADPH regenerating system [1]

- Sampling Time Points: 0, 2.5, 5, 10, 15, 20, 40, and 50 minutes [1]

- Termination: Using 2 mL of ice-cold acetonitrile [1]

- Calculated Parameters:

Dosing Considerations for In Vivo Studies

For rat studies, the appropriate dose can be calculated based on allometric scaling:

- Dog to Rat Conversion: Use Km factor of 20 for dog and 6 for rat [3]

- Calculation: Rat dose (mg/kg) = Dog dose (mg/kg) × Km ratio [3]

- Recommended Dose: 33.3 mg/kg for rats based on 10 mg/kg dog dose [3]

Troubleshooting Guide

Table 4: Common issues and solutions in this compound LC-MS/MS analysis

| Issue | Possible Cause | Solution |

|---|---|---|

| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase | Replace guard column, adjust mobile phase pH to 3.2 [1] |

| Signal Suppression | Matrix effects | Optimize sample cleanup, use stable isotope IS [1] |

| Low Recovery | Incomplete extraction | Use ice-cold ACN, ensure proper vortexing and centrifugation [3] |

| Carryover | Incomplete injector washing | Implement post-time (2 min) and injector washing [1] |

| Inconsistent Retention Times | Mobile phase composition fluctuation | Use isocratic or minimal gradient elution [1] |

Conclusion

The validated LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound and characterizing its metabolites in urine samples. The method offers excellent linearity, precision, and accuracy within the 5-200 ng/mL concentration range, making it suitable for pharmacokinetic studies and excretion rate determination in both preclinical and clinical settings.

The comprehensive metabolite identification protocol enables researchers to fully characterize the metabolic fate of this compound, with twenty phase I and four phase II metabolites identified to date. The methodology can be readily implemented in most analytical laboratories equipped with standard LC-MS/MS systems.

References

- 1. LC–MS/MS method for the quantification of this compound in RLMs ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The promising actor in the next season of ... [sciencedirect.com]

- 3. Characterization of in vivo metabolites in rat urine following an ... [bmcchem.biomedcentral.com]

- 4. LC-MS/MS method for the quantification of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Metabolism by Recombinant P450 Enzymes. [bio-protocol.org]

- 6. In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]

Application Note: Proposed Liquid-Liquid Extraction of Masitinib from Human Plasma

1. Principle This method proposes a Syringe-to-Syringe Reversed-Phase Liquid-Liquid Microextraction (SS-RP-LLME) for the extraction of masitinib from human plasma prior to analysis by HPLC-MS/MS. The protocol adapts a technique successfully used for sunitinib, which shares similar chemical properties with this compound as a tyrosine kinase inhibitor [1]. The method uses a Deep Eutectic Solvent (DES) as a green extraction solvent, which decomposes upon injection into the aqueous sample, dispersing fine droplets of extractant for efficient analyte recovery [1].

2. Experimental Protocol

2.1. Reagents and Chemicals

- This compound standard (and a suitable internal standard if available, e.g., a deuterated analog).

- DES Preparation: The recommended DES is prepared from Tetrabutylammonium bromide (TBABr) as the hydrogen bond acceptor and Decanol as the hydrogen bond donor in a 1:2 molar ratio [1]. Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms.

- Ammonium acetate, formic acid, HPLC-grade water, methanol, and acetonitrile.

- Human blank plasma for calibration standards and quality controls.

2.2. Equipment

- Two 5-mL glass syringes connected via a three-way valve.

- High-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

- Vortex mixer, centrifuge, and analytical balance.

2.3. Step-by-Step Procedure

- Sample Preparation: Pipette 1.0 mL of plasma sample into a glass syringe.

- DES Injection: Add 150 µL of the prepared DES into the same syringe.

- Syringe-to-Syringe Extraction: Connect this syringe to a second empty syringe via the three-way valve. Rapidly pass the mixture between the two syringes for 2 minutes. This action disperses the DES and completes the extraction.

- Phase Separation: Allow the syringes to stand vertically for 1 minute. The organic phase (decanol) will separate as a distinct layer.

- Organic Phase Collection: Isolate the organic phase by opening the three-way valve toward a collection vial.

- Reconstitution: Evaporate the collected organic phase to dryness under a gentle nitrogen stream. Reconstitute the residue with 100 µL of mobile phase (e.g., 50:50 v/v water:acetonitrile with 0.1% formic acid).

- Analysis: Inject an aliquot into the HPLC-MS/MS system for analysis.

Method Development and Optimization Insights

During development, key parameters from the sunitinib method should be optimized for this compound. The table below summarizes critical factors and the proposed starting points based on the analogous method [1].

Table 1: Key Optimization Parameters for SS-RP-LLME of this compound

| Parameter | Effect on Extraction | Proposed Condition for this compound |

|---|---|---|

| DES Type | Determines affinity and selectivity for the analyte. | TBABr:Decanol (1:2) |

| DES Volume | Impacts enrichment factor and recovery. | 150 µL |

| Extraction Cycles | Influences mass transfer and equilibrium. | 2 minutes of rapid injection |

| Sample pH | Affects the ionization state and partitioning. | Unadjusted (native plasma pH) |

| Ionic Strength | Can alter solubility via "salting-out" effect. | No addition of salt |

HPLC-MS/MS Analysis Conditions

The following table provides a suggested starting point for instrumental analysis. These conditions are typical for small molecule drugs like this compound and should be tuned for optimal performance.

Table 2: Proposed HPLC-MS/MS Conditions for this compound Analysis

| Parameter | Setting |

|---|---|

| HPLC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient Program | Linear gradient from 20% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

> Note on this compound Stability: Forced degradation studies show that this compound is susceptible to hydrolysis and oxidation [2] [3]. It is crucial to consider these stability issues during method development. Work under controlled light conditions and use fresh samples to minimize degradation.

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the proposed SS-RP-LLME procedure for this compound.

Critical Considerations for Researchers

- Analyte Specific Tuning: This is a proposed protocol based on a structurally similar drug. The MRM transitions, chromatographic gradient, and DES composition must be experimentally optimized and validated specifically for this compound.

- Stability Concerns: The susceptibility of this compound to degradation under stress conditions [2] [3] means stability in the biological matrix and during the extraction process must be a key part of method validation.

- Mechanism of SS-RP-LLME: The method's efficiency comes from the in-situ decomposition of the hydrophilic DES (TBABr) into the aqueous phase, which instantly disperses the hydrophobic solvent (decanol) as fine droplets, creating a vast surface area for rapid mass transfer of the analyte [1].

Supporting Scientific Context

- This compound as an Organic Cation: At physiological pH, this compound is protonated and hydrophilic [4]. This property supports the use of reversed-phase extraction principles and positive-mode ESI-MS detection.

- Degradation Pathways: Understanding this compound's degradation behavior is crucial. Studies have identified multiple degradation products (DPs) formed under hydrolytic, oxidative, and photolytic stress. Some DPs show potential mutagenic and teratogenic risks, highlighting the importance of a stable and selective analytical method [2] [3].

References

- 1. A proposed method for therapeutic drug monitoring in renal ... [sciencedirect.com]

- 2. Understanding the degradation behavior of this compound by ... [sciencedirect.com]

- 3. Understanding the degradation behavior of this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with Organic Cation Transporters [mdpi.com]

Comprehensive Application Notes and Protocols: Masitinib as a Chemotherapy Sensitizer in Oncology

Drug Profile and Mechanism of Action

Masitinib is an orally administered tyrosine kinase inhibitor that targets a limited spectrum of kinases involved in key signaling pathways for cancer progression and therapy resistance. Unlike broader kinase inhibitors, this compound's selective targeting strategy minimizes inhibition of kinases associated with significant toxicities, providing a favorable therapeutic window for combination regimens [1]. The drug modulates the activity of mast cells and macrophages, crucial immune cells in the tumor microenvironment, thereby influencing both direct antitumor effects and immunomodulatory mechanisms [1].

This compound's primary molecular targets include c-Kit, PDGFRα/β, Lyn, and to a lesser extent, FGFR3 and the FAK pathway [2]. This specific targeting profile is particularly relevant for overcoming chemotherapy resistance, as these kinases are frequently dysregulated in treatment-resistant malignancies. The inhibition of Lyn kinase contributes to this compound's ability to control mast cell proliferation and degranulation, which indirectly affects tumor microenvironment dynamics [2]. Furthermore, this compound has demonstrated direct chemosensitizing properties by inhibiting ATP-binding cassette (ABC) transporters responsible for multidrug resistance, including ABCC10 (MRP7) [3].

Table 1: Kinase Targeting Profile of this compound

| Kinase Target | Inhibition Potency | Functional Significance in Chemosensitization |

|---|---|---|

| c-Kit | High | Modulates mast cell activity in tumor microenvironment |

| PDGFRα/β | High | Impacts tumor stroma interactions |

| Lyn | High | Regulates mast cell differentiation and degranulation |

| FGFR3 | Moderate | Influences tumor proliferation pathways |

| FAK pathway | Moderate | Associated with gemcitabine resistance in pancreatic cancer |

Clinical Application Notes

Pancreatic Cancer Combination Therapy

The combination of this compound with gemcitabine represents a promising approach for advanced pancreatic ductal adenocarcinoma (PDAC), particularly in biomarker-selected subpopulations. Phase 3 trial data (NCT00789633) demonstrated that while the overall population showed modest improvement (median OS 7.7 vs. 7.1 months; HR=0.89), predefined subgroups with poor prognostic factors derived substantial benefit [4]. These subgroups represent approximately 63% of the PDAC population and are characterized by either ACOX1 overexpression in blood or baseline pain intensity (VAS >20 mm) [4].

In the ACOX1-overexpression subgroup, this compound combination therapy resulted in a remarkable median overall survival of 11.7 months compared to 5.5 months with gemcitabine alone (HR=0.23; P=0.001) [4]. Similarly, in the pain subgroup, median overall survival improved to 8.0 months (HR=0.62; P=0.012) [4]. These findings indicate that patient stratification using biomarkers is essential for optimizing this compound combination therapy in pancreatic cancer. The biological plausibility for these subgroup effects is supported by evidence that This compound enhances gemcitabine cytotoxicity in refractory cell lines through downregulation of the Wnt/β-catenin signaling pathway [2].

Table 2: Efficacy of this compound + Gemcitabine in Pancreatic Cancer Subgroups

| Patient Population | Median Overall Survival (Months) | Hazard Ratio [95% CI] | P-value |

|---|---|---|---|

| Overall Population (this compound + gemcitabine) | 7.7 | 0.89 [0.70; 1.13] | NS |

| Overall Population (placebo + gemcitabine) | 7.1 | - | - |

| ACOX1 overexpression subgroup (this compound + gemcitabine) | 11.7 | 0.23 [0.10; 0.51] | 0.001 |

| ACOX1 overexpression subgroup (gemcitabine alone) | 5.5 | - | - |

| Baseline pain VAS >20 mm (this compound + gemcitabine) | 8.0 | 0.62 [0.43; 0.89] | 0.012 |

| Baseline pain VAS >20 mm (gemcitabine alone) | 5.5 | - | - |

Prostate Cancer Combination Therapy

In metastatic castrate-resistant prostate cancer (mCRPC), this compound combination therapy with docetaxel addresses a significant unmet medical need, as no targeted combination with docetaxel has been approved in nearly two decades [5]. The recent authorization of a confirmatory phase 3 trial (AB22007) by both the FDA and EMA validates the biomarker-driven approach for patient selection, specifically targeting those with less advanced metastatic disease as indicated by baseline alkaline phosphatase (ALP) levels ≤250 IU/L [6] [7].

Previous phase 3 results (study AB12003) demonstrated that this compound (6.0 mg/kg/day) plus docetaxel conferred a significant progression-free survival benefit in mCRPC patients with ALP ≤250 IU/L, with a hazard ratio of 0.79 (21% reduction in progression risk; P=0.0087) [5] [7]. Importantly, a dose-response relationship was observed based on ALP levels, with patients having ALP ≤100 IU/L showing a 47% reduced risk of progression (HR=0.53, P=0.002) [7]. This correlation between ALP levels and treatment response underscores the importance of early intervention in the disease course and appropriate patient stratification.

Overcoming Multidrug Resistance

This compound demonstrates a unique ability to antagonize ABC transporter-mediated resistance, particularly against ABCC10 (MRP7), which effluxes paclitaxel, docetaxel, vinca alkaloids, and gemcitabine [3]. At non-toxic concentrations (2.5 μM), this compound significantly enhances intracellular accumulation and decreases efflux of paclitaxel by inhibiting ABCC10 transport activity without altering protein expression levels [3]. This mechanism translates to improved in vivo efficacy, with this compound combination therapy significantly inhibiting growth of ABCC10-expressing tumors in xenograft models and increasing paclitaxel concentrations in plasma, tumors, and lungs [3].

The following diagram illustrates this compound's core mechanism for chemosensitization across different cancer types:

Experimental Protocols

In Vitro Chemosensitization Assessment

3.1.1 Cell Viability and Combination Index Protocol

Purpose: To evaluate this compound's chemosensitizing effects and calculate combination indices with conventional chemotherapeutics.

Methodology:

- Cell Lines: Human pancreatic cancer lines (Mia Paca2, Panc1, BxPC-3), HEK293 cells transfected with ABCC10, and relevant control lines [2] [3].

- This compound Preparation: Prepare 10-20 mM stock solution in DMSO, store at -80°C, with final DMSO concentration ≤0.2% in assays [2] [8].

- Treatment Protocol: Seed cells in 96-well plates (5,000 cells/well). After 24 hours, pre-treat with this compound (0.25-32 μM) for 1-2 hours before adding chemotherapy agents (gemcitabine, paclitaxel, etc.) at serial dilutions. Incubate for 72 hours [8] [3].

- Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate 4 hours. Solubilize formazan crystals with DMSO or 10% SDS/0.01M HCl. Measure absorbance at 570 nm [8] [3].

- Data Analysis: Calculate IC(_{50}) values using CalcuSyn software. Determine combination index (CI) via Chou-Talal method where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [2].

Validation Parameters:

- This compound should achieve >400-fold reduction in gemcitabine IC(_{50}) in Mia Paca2 cells and 10-fold reduction in Panc1 cells at 10 μM [2].

- For ABCC10-expressing cells, this compound (2.5 μM) should significantly reduce paclitaxel IC(_{50}) (3-5 fold decrease) [3].

3.1.2 Drug Accumulation and Efflux Assays

Purpose: To measure intracellular chemotherapy accumulation and transporter inhibition kinetics.

Methodology:

- Radiolabeled Drug Uptake: Use [³H]-paclitaxel (25.7 Ci/mmol) or other labeled chemotherapeutics. Incubate cells with this compound (2.5 μM) for 2 hours before adding labeled drug [3].

- Intracellular Accumulation: After designated intervals (30-120 minutes), wash cells with ice-cold PBS, lyse, and measure radioactivity via scintillation counting [3].

- Efflux Studies: Load cells with labeled drug, then transfer to drug-free medium with/without this compound. Measure remaining intracellular drug at time points (0-120 minutes) [3].

- Flow Cytometry with BODIPY-Labeled Paclitaxel: Use BODIPY FL-paclitaxel to visualize accumulation in ABCC10-expressing cells with/without this compound pretreatment (2.5 μM, 2 hours) [3].

In Vivo Xenograft Tumor Models

Purpose: To validate this compound chemosensitization efficacy in vivo.

Methodology:

- Animal Models: Use nude athymic mice (6-8 weeks old) with subcutaneously implanted tumor cells (HEK293/ABCC10 xenografts, Mia Paca2 pancreatic tumors) [2] [3].

- Dosing Regimen: Administer this compound orally at 6.0-9.0 mg/kg/day in two daily doses. Combine with intraperitoneal chemotherapy (paclitaxel 15-20 mg/kg weekly, gemcitabine 80-100 mg/kg biweekly) [2] [3].

- Tumor Measurement: Monitor tumor volume 2-3 times weekly using calipers (volume = length × width² × 0.5). Continue treatment until control tumors reach ethical endpoint size [2].

- Endpoint Analysis: Compare tumor growth curves, calculate tumor growth inhibition (TGI%), and collect tissues for pharmacokinetic and immunohistochemical analysis [3].

Pharmacokinetic Sampling:

- Collect plasma, tumor, and lung tissues at various timepoints after final drug administration

- Measure paclitaxel/gemcitabine concentrations via HPLC-MS/MS

- Expected outcome: Significant increase in tumor drug concentrations with this compound co-administration [3]

The following workflow diagram outlines the key experimental procedures for evaluating this compound's chemosensitization potential:

Clinical Trial Design and Regulatory Status

Recent Regulatory Approvals

This compound's chemosensitization potential has gained significant regulatory recognition, with both the FDA and EMA authorizing a confirmatory phase 3 trial in metastatic castrate-resistant prostate cancer (mCRPC) in July 2025 [6] [5] [7]. This study (AB22007) will evaluate this compound combined with docetaxel in 600 patients with less advanced metastatic disease, using baseline alkaline phosphatase (ALP) levels as a biomarker for patient selection [7]. The primary endpoint is radiographic progression-free survival (rPFS), with overall survival as a key secondary endpoint [5].

Additionally, this compound has received regulatory approvals for phase 3 trials in amyotrophic lateral sclerosis (ALS), demonstrating its therapeutic potential beyond oncology [9]. The ALS trial (AB23005) will enroll 408 patients and builds on previous phase 2/3 data showing significant slowing of functional decline [9].

Patent Protection and Commercial Development

AB Science has secured patent protection for this compound until 2042 following the issuance of European Patent EP4175639, which covers the treatment of mCRPC in patients with low metastatic involvement as measured by baseline ALP levels [7]. This extensive patent life provides substantial commercial protection for this compound's development program and underscores the value of its biomarker-driven approach.

Table 3: Current Clinical Development Status of this compound

| Indication | Development Phase | Combination Therapy | Biomarker Strategy | Patient Enrollment |

|---|---|---|---|---|

| Metastatic Castrate-Resistant Prostate Cancer | Phase 3 (confirmatory) | Docetaxel + prednisone | Baseline ALP ≤250 IU/L | 600 (planned) |

| Pancreatic Cancer | Phase 3 | Gemcitabine | ACOX1 overexpression or pain VAS >20 mm | 353 (completed) |

| Amyotrophic Lateral Sclerosis | Phase 3 | Riluzole | Normal disease progression (ALSFRS-R <1.1/month) | 408 (planned) |

| Severe Asthma | Phase 3 | Corticosteroids | Severe phenotype uncontrolled by corticosteroids | Ongoing |

Technical Appendix

Recommended Reagents and Instrumentation

- This compound mesylate: AB Science, Paris, France (available for research use)

- Cell Lines: Mia Paca2, Panc1 (human pancreatic cancer); CMT-U27, CMT-U309 (canine mammary tumor); HEK293/ABCC10 transfectants [2] [8] [3]

- Assay Kits: MTT Cell Proliferation Kit (Roche), Cell Death Detection ELISA Plus Kit (Roche), Annexin V-FITC Apoptosis Detection Kit (BD Biosciences) [8] [3]

- Critical Instruments: Flow cytometer (BD FACScan), Microplate reader (FilterMax F5 or equivalent), HPLC-MS/MS for drug quantification [8] [3]

Biomarker Assessment Methods

- ACOX1 Expression: Genome-wide RNA expression analysis via next-generation sequencing of peripheral blood samples collected in PAXgene Blood RNA System [4]

- Alkaline Phosphatase (ALP): Standard clinical chemistry analysis of baseline serum ALP levels with cutoff of ≤250 IU/L for patient selection [7]

- Pain Assessment: Visual Analog Scale (VAS) with >20 mm threshold for pancreatic cancer patient stratification [4]

References

- 1. This compound General overview - AB Science [ab-science.com]

- 2. This compound Combined with Standard Gemcitabine Chemotherapy [journals.plos.org]

- 3. This compound Antagonizes ATP-Binding Cassette Subfamily C ... [pmc.ncbi.nlm.nih.gov]

- 4. A randomized, placebo-controlled phase III trial of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. FDA and EMA authorize phase 3 trial of this compound for mCRPC [urologytimes.com]

- 6. This compound receives FDA and EMA… - AB Science [ab-science.com]

- 7. This compound Receives FDA and EMA Authorisation for ... [biopharmaboardroom.com]

- 8. Effects of Tyrosine Kinase Inhibitor-masitinib Mesylate on ... [pmc.ncbi.nlm.nih.gov]

- 9. AB Science Gets Go-Ahead for Phase 3 Study of this compound ... [neurologylive.com]

Clinical Trial Protocol: Masitinib in Alzheimer's Disease

The core evidence for masitinib in mild-to-moderate Alzheimer's disease comes from the randomized, double-blind, placebo-controlled, phase 3 clinical trial AB09004 [1] [2]. The key design elements are summarized below.

| Protocol Element | Description |

|---|---|

| ClinicalTrials.gov ID | NCT01872598 [1] |

| Study Design | Randomized, double-blind, placebo-controlled, two parallel-group (effectively run as separate studies) [1] |

| Patient Population | Patients aged ≥50 years with mild-to-moderate probable AD (MMSE score 12-25) on stable standard of care (cholinesterase inhibitor and/or memantine) [1] |

| Treatment Groups | • this compound 4.5 mg/kg/day (n=182) vs. Placebo (n=176) • Independent group: this compound 4.5→6.0 mg/kg/day (n=186) vs. Placebo (n=91) [1] | | Treatment Duration | 24 weeks [1] | | Primary Endpoints | Multiple primary endpoints (tested at 2.5% significance level): • Least-squares mean change from baseline to week 24 in ADAS-Cog (11-item) • Least-squares mean change from baseline to week 24 in ADCS-ADL (23-item) [1] | | Key Secondary Endpoints | CIBIC-plus, MMSE, Clinical Dementia Rating Scale (CDR) [1] | | Randomization & Masking | Centralized via interactive web-response system; minimization method with covariates (ADAS-cog, ADCS-ADL, MMSE severity, age). Patients and staff were masked [1] |

Efficacy Results from Phase 3 Trial (AB09004)

This compound 4.5 mg/kg/day demonstrated statistically significant benefits on cognitive and functional measures compared to placebo, in addition to standard of care [1] [3] [4].

| Endpoint | This compound 4.5 mg/kg/day + SoC | Placebo + SoC | Between-Group Difference (97.5% CI) | P-value |

|---|---|---|---|---|

| ADAS-Cog (Change from Baseline) | -1.46 (95% CI: -2.46, -0.45) [1] | 0.69 (95% CI: -0.36, 1.75) [1] | -2.15 (-3.48, -0.81) [1] [3] | 0.0003 [1] [3] |

| ADCS-ADL (Change from Baseline) | 1.01 (95% CI: -0.48, 2.50) [1] | -0.81 (95% CI: -2.36, 0.74) [1] | 1.82 (-0.15, 3.79) [1] | 0.038 [1] |

| Proportion reaching severe dementia (MMSE<10) at 24 weeks | -- | -- | -- | 0.0446 [4] |

Subgroup analysis revealed a more pronounced cognitive benefit in patients with mild AD (MMSE 21-25). In this group, this compound treatment led to an improvement from baseline (LS Mean: -2.47), whereas the placebo group showed cognitive decline (LS Mean: 0.42), resulting in a significant between-group difference of -2.89 (p=0.0008) [3].

Protocol for Preclinical Neuroprotection Assessment

A May 2025 study established a protocol using serum Neurofilament Light Chain (NfL) as a biomarker to quantify this compound's neuroprotective effects in a neuroimmune-driven model [5] [6].

| Protocol Element | Description |

|---|---|

| Objective | To assess the neuroprotective action of this compound by measuring its effect on serum NfL, a biomarker of axonal damage, in a model of chronic neuroinflammation [6] |

| Experimental Model | Experimental Autoimmune Encephalitis (EAE) induced in female C57BL/6 mice via active MOG 35-55 peptide immunization (mimics aspects of MS and chronic neuroinflammation in AD) [5] [6] |

| Treatment Groups | • EAE control (n=13) • this compound 50 mg/kg/day (M50, n=13) • this compound 100 mg/kg/day (M100, n=13) [6] | | Treatment Schedule | Treatment initiated 14 days post-EAE induction; continued for 15 days [6] | | Blood Sampling for NfL | Days -1, 8, and 15 (via tail vein or intracardiac puncture) [6] | | Additional Assessments | Cytokine quantification at day 15; clinical assessments and grip strength test [6] |

Key Preclinical Findings and Mechanistic Insights

- Reduction in Neuronal Damage: this compound treatment significantly limited NfL production relative to the control group. At day 8, the relative change in serum NfL was 43% and 60% lower for the M50 and M100 groups, respectively (p < 0.0001) [6].

- Suppression of Neuroinflammation: this compound-treated EAE mice showed significantly lower concentrations of several pro-inflammatory cytokines (e.g., IL-1β, TNF-α, KC/GRO) at day 15 compared to control [6].

- Functional Benefit: this compound treatment resulted in significantly less deterioration in grip strength at day 15 compared with control (p < 0.001), correlating neuroprotection with functional improvement [6].

- Dual Mechanism of Action: Independent research in a sporadic AD mouse model shows this compound attenuates pathology by reducing toxic hyperphosphorylated Tau, protecting synapses, and suppressing microglial activation via the NF-κB/NLRP3/caspase-1 signaling axis [3].

The following diagram illustrates the neuroimmune pathway targeted by this compound and the subsequent neuroprotective effects, based on the described preclinical findings [3] [6].

Future Development and Intellectual Property

- Confirmatory Phase 3 Trial: A confirmatory phase 3 study (AB21004) has been initiated. It will enroll 600 patients with mild AD to evaluate this compound's effect on ADAS-Cog and ADCS-ADL [3] [2].

- Regulatory Status: this compound has received FDA Fast Track designation for Alzheimer's disease [7].

- Intellectual Property: A patent application for the use of this compound in treating Alzheimer's disease has been filed. If granted, it is expected to provide market exclusivity until 2041 [3].

Conclusion

This compound represents an innovative approach to treating Alzheimer's disease by targeting the innate neuroimmune system. Clinical and preclinical protocols confirm its potential for cognitive enhancement and neuroprotection. The ongoing confirmatory Phase 3 trial (AB21004) is designed to validate these findings and support regulatory approval.

References

- 1. for mild-to-moderate this compound ’ Alzheimer : results from... s disease [alzres.biomedcentral.com]

- 2. Researchers publish results from the this compound ... | Alzheimer Europe [alzheimer-europe.org]

- 3. AB Science - New peer-reviewed data provide strong ... [biospace.com]

- 4. Meets Primary this compound in End Point Alzheimer Disease [neurologylive.com]

- 5. Tyrosine kinase inhibitor, this compound, limits neuronal damage ... [journals.plos.org]

- 6. Tyrosine kinase inhibitor, this compound, limits neuronal damage ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound's Alzheimer's Breakthrough: A Clinical and ... [ainvest.com]

Masitinib Chemosensitization: Application Notes for Researchers

Mechanism of Action: Masitinib is a selective tyrosine kinase inhibitor that targets KIT, PDGFR-α/β, and Src family kinases [1] [2]. Its chemosensitizing effect is believed to function through two primary mechanisms:

- Direct Synergy: It enhances the cytotoxic effects of conventional chemotherapy drugs, potentially by disrupting overlapping survival signaling pathways within cancer cells [3] [2].

- Overcoming Resistance: Evidence suggests this compound can inhibit P-glycoprotein function, a key mediator of multidrug resistance that prevents intracellular accumulation of anticancer agents [4].

Key Experimental Findings:

The proof-of-concept study by Thamm et al. (2012) established that this compound synergizes with several chemotherapeutics across various canine tumor types [3] [4]. The quantitative data from this study is summarized in the table below.

Table 1: Summary of this compound's Chemosensitizing Effects on Canine Tumor Cell Lines

| Tumor Cell Line | Chemotherapeutic Agent | Effect of this compound (at 5-10 µM) | Key Finding |

|---|---|---|---|

| Histiocytic Sarcoma | Vinblastine | >70-fold reduction in IC50 [3] | Profound synergy observed |

| Osteosarcoma | Gemcitabine | >70-fold reduction in IC50 [3] | Profound synergy observed |

| Mammary Carcinoma | Gemcitabine | >70-fold reduction in IC50 [3] | Profound synergy observed |

| Hemangiosarcoma | Doxorubicin | 2 to 10-fold reduction in IC50 [3] | Moderate to strong synergy |

| Bladder Carcinoma | Doxorubicin | 2 to 10-fold reduction in IC50 [3] | Moderate to strong synergy |

| Lymphoid (GL-40) | Doxorubicin | Enhanced anti-proliferative effect [4] | Effect noted in doxorubicin-resistant cells |

Subsequent studies have validated this chemosensitization effect in other tumor types. For instance, in canine oral fibrosarcoma (COF) cell lines, which express PDGFR-α and -β, the combination of 1.0 µM this compound with doxorubicin yielded a synergistic reduction in cell viability [5].

Experimental Protocol: In Vitro Assessment of this compound Chemosensitization

This protocol is adapted from methodologies used in the cited studies [3] [5] to evaluate the synergistic effects of this compound and chemotherapeutics.

1. Cell Line Selection and Culture

- Cell Lines: Select relevant canine tumor cell lines (e.g., histiocytic sarcoma DH82, osteosarcoma, mammary carcinoma, or oral fibrosarcoma CoFSA/MBSa1).

- Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Drug Preparation

- This compound Stock: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.

- Chemotherapeutics:

- Doxorubicin Stock: Prepare a 10 mM stock in sterile water or DMSO.

- Vinblastine Stock: Prepare a 10 mM stock in sterile water or DMSO.

- Gemcitabine Stock: Prepare a 10 mM stock in sterile water or DMSO.

- Vehicle Control: Prepare a DMSO solution matching the highest concentration used in treatments (typically ≤0.1%).

3. Combination Treatment and Cell Viability Assay

- Experimental Workflow: The following diagram outlines the key steps of the protocol.

- Cell Plating: Seed cells in 96-well plates at a density that ensures sub-confluent, exponential growth throughout the 72-hour assay (e.g., 3,000-5,000 cells/well).

- Pre-incubation (Optional but Recommended): Pre-incubate cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours prior to adding the chemotherapeutic agent [3] [5].

- Combination Treatment: Add serial dilutions of the chemotherapeutic agent (doxorubicin, vinblastine, or gemcitabine) to the wells. Include controls for vehicle, this compound alone, and chemotherapy alone.

- Incubation: Incubate the plates for 72 hours.

- Viability Measurement: Assess cell viability using a colorimetric assay like MTS or WST-1 according to the manufacturer's protocol. Measure the absorbance at 490 nm.

4. Data Analysis

- IC50 Calculation: Use non-linear regression analysis (e.g., four-parameter logistic curve) on the dose-response data of the chemotherapeutic agent alone and in combination with this compound to calculate IC50 values.

- Synergy Assessment: Analyze the combination data using the Combination Index (CI) method via software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

Proposed Signaling Pathways in Chemosensitization

The molecular mechanism behind this compound's chemosensitization effect is multifactorial. The following diagram integrates proposed pathways based on current research.

Conclusion and Future Directions

The evidence strongly supports this compound's role as a promising chemosensitizer in canine cancers. The synergistic effects with doxorubicin, vinblastine, and gemcitabine can lead to a dramatic reduction in the required effective dose of chemotherapy, which may translate to reduced toxicity and overcoming drug resistance in a clinical setting [3] [2].

Future work should focus on: